B1578525 Nigrocin-OG5

Nigrocin-OG5

Cat. No.: B1578525
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nigrocin-OG5 is an antimicrobial peptide (AMP) naturally occurring in the skin secretions of the frog species Odorrana grahami (also known as the Yunnanfu frog) . As part of the innate immune defense of amphibians, this peptide exhibits potent activity against a range of microorganisms, functioning as a promising template for the development of novel anti-infective agents . This peptide belongs to the nigrocin family, which is characterized by a highly conserved structural motif at the C-terminus known as the "Rana box" (with a typical sequence of CGLXGLC) . This disulfide-bridged cyclic structure is crucial for the stability and bioactivity of the peptide . The proposed mechanism of action for antimicrobial peptides like this compound involves disrupting the microbial cell membrane, leading to cell lysis and death . This membrane-targeting mechanism makes it difficult for pathogens to develop resistance, positioning this compound as a candidate for overcoming antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . Research into this compound provides valuable insights for developing new therapeutic strategies in the face of the global antibiotic resistance crisis . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLSGILGAGKQKVCGLSGLC

Origin of Product

United States

Synthetic and Biosynthetic Strategies for Nigrocin Og5

Total Synthesis of Nigrocin-OG5

The total synthesis of peptides like this compound is crucial for verifying its structure, conducting structure-activity relationship studies, and producing sufficient quantities for research purposes. The primary method employed for this is Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin, simplifying the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing. jpt.com The most common strategy, Fmoc-based SPPS, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the N-terminus of the amino acids. nih.gov

The synthesis of this compound, with its 21-amino acid sequence (GLLSGILGAGKQKVCGLSGLC), would proceed via a series of coupling and deprotection cycles until the full-length peptide is assembled on the resin. cpu-bioinfor.orgcpu-bioinfor.org Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). proteogenix.sciencefrontiersin.org

Methodologies for Stereoselective Synthesis of this compound Enantiomers

In nature, peptides are almost exclusively composed of L-amino acids. The enantiomer of a natural peptide, made entirely of D-amino acids, is a synthetic construct of significant scientific interest. The synthesis of the all-D-enantiomer of this compound would follow the standard SPPS protocol, but would utilize D-amino acid building blocks instead of the natural L-forms.

The primary motivation for synthesizing such enantiomers is to enhance their stability against enzymatic degradation. nih.gov Natural peptides are often rapidly broken down by proteases in biological systems, limiting their therapeutic potential. Since proteases are chiral enzymes that specifically recognize L-amino acid sequences, the all-D-enantiomers are highly resistant to their action. frontiersin.org Studies on other antimicrobial peptides have shown that their D-enantiomers often retain comparable or even enhanced antimicrobial activity while exhibiting a significantly longer half-life. nih.govrsc.org This is because many AMPs, including likely this compound, exert their function by directly interacting with and disrupting the lipid bilayer of microbial cell membranes, a process that is not dependent on chiral interactions with a specific receptor. nih.gov

Development of Convergent and Divergent Synthetic Routes

While the linear, stepwise assembly in SPPS is the most direct route, more complex strategies can be employed for efficiency and the creation of peptide libraries. These can be broadly categorized as convergent and divergent syntheses. benthamscience.com

Divergent Synthesis: A divergent strategy is ideal for exploring structure-activity relationships. This would involve synthesizing a core this compound sequence on the resin and then "diverging" the synthesis in the final steps to create a library of related analogues. For example, different amino acids could be coupled at a specific position in the final cycles. Alternatively, a completed this compound peptide can serve as a scaffold for further chemical modifications, such as acylation or pegylation, to study the effects of these changes on its activity and stability.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yield and purity in the synthesis of a 21-amino acid peptide like this compound requires careful optimization of the SPPS protocol. gyrosproteintechnologies.com Even small inefficiencies in each coupling step can accumulate, leading to a significant reduction in the final yield of the desired full-length peptide. gyrosproteintechnologies.com

Key areas for optimization include:

Coupling Reagents: The choice of coupling reagent is critical for ensuring efficient amide bond formation and minimizing racemization. Modern, highly efficient reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often used to improve coupling efficiency. creative-peptides.com

Solvents and Aggregation: During synthesis, peptide chains can sometimes fold and aggregate on the resin, making reactive sites inaccessible. This is a particular challenge for hydrophobic sequences. gyrosproteintechnologies.com Optimization may involve using specialized solvents or solvent mixtures (e.g., using dimethyl sulfoxide (B87167) (DMSO) in addition to the standard dimethylformamide (DMF)) to disrupt these secondary structures and improve reaction outcomes. creative-peptides.com

Microwave-Assisted SPPS: The use of microwave energy has become a well-established technique to accelerate both the coupling and deprotection steps in SPPS. cem.com Microwave heating can significantly reduce reaction times and improve the efficiency of synthesizing difficult or long peptides. cem.com

ParameterStandard ConditionOptimized ApproachRationale for Optimization
Coupling ReagentDIC/HOBtHATU, HCTU, or COMUFaster reaction kinetics and reduced side reactions. creative-peptides.com
SolventDMFDMF/DMSO mixturesDisrupts peptide aggregation and secondary structure formation. creative-peptides.com
TemperatureRoom TemperatureMicrowave Irradiation (Elevated Temp)Accelerates reaction rates for both coupling and deprotection steps. cem.com

Challenges in Scalable Synthesis for Research Applications

While SPPS is effective at the laboratory scale, scaling up the synthesis of this compound to produce gram-level quantities or more for extensive research or pre-clinical development presents significant challenges. numberanalytics.comgappeptides.com

Cost and Material Consumption: Peptide synthesis is an expensive process due to the high cost of protected amino acids and specialized reagents. Large-scale synthesis consumes vast quantities of these materials and solvents, making it economically challenging. gappeptides.com

Waste Generation: SPPS is associated with major sustainability issues due to the large volumes of hazardous solvents (like DMF) and reagents used, which generate significant chemical waste. proteogenix.sciencebiomatik.com

Purification: The purification of large quantities of the crude peptide product via preparative High-Performance Liquid Chromatography (HPLC) is a major bottleneck. It is a time-consuming, solvent-intensive process that can lead to significant product loss. biosynth.com

Biosynthetic Pathways and Isolation of this compound

This compound is a natural product, produced as part of the innate immune system of the frog Odorrana grahami. cpu-bioinfor.orgcpu-bioinfor.org Like many other antimicrobial peptides from amphibians, it is synthesized in specialized granular glands in the skin and can be released onto the skin surface in response to stress or injury to protect the frog from pathogenic microorganisms. researchgate.net The isolation of this compound typically involves collecting the skin secretions, followed by fractionation using techniques like gel filtration chromatography and final purification by reverse-phase HPLC. nih.gov

Identification of Precursor Molecules and Intermediates

Antimicrobial peptides in frogs are not synthesized directly. Instead, they are transcribed and translated as part of a larger precursor protein. nih.gov The cloning of cDNAs encoding these precursors has revealed a conserved architecture. nih.gov

A typical precursor for a peptide in the nigrocin family consists of three distinct domains:

A Signal Peptide: An N-terminal sequence of ~20-25 amino acids that directs the nascent protein to the endoplasmic reticulum for secretion.

An Acidic Spacer Pro-peptide: An intervening sequence that is often highly acidic. It is thought to play a role in the correct folding of the precursor and in preventing the mature, active peptide from damaging the host's own cells before it is secreted.

The Mature Antimicrobial Peptide: The C-terminal region contains the actual sequence of the active peptide, in this case, this compound.

The release of the active peptide from its precursor is an enzymatic process. The precursor protein is cleaved at specific processing sites, which are typically marked by a pair of basic amino acid residues, such as Lysine-Arginine (Lys-Arg), located immediately before the N-terminus of the mature peptide sequence. nih.gov This cleavage is carried out by proprotein convertase enzymes within the secretory pathway, liberating the active this compound peptide, which is then stored in the granular glands awaiting secretion.

Precursor DomainApproximate LengthFunction
Signal Peptide~20-25 amino acidsDirects protein into the secretory pathway.
Acidic SpacerVariableAssists in proper folding; neutralizes the cationic mature peptide to prevent premature activity.
Processing Site2 amino acids (e.g., Lys-Arg)Recognition site for cleavage by proprotein convertases. nih.gov
Mature Peptide21 amino acidsThe final, active form of this compound.

Characterization of Key Enzymes Involved in this compound Biosynthesis

The biosynthesis of this compound, like other amphibian antimicrobial peptides, is a complex process that begins with the ribosomal synthesis of a precursor protein. mednexus.org This precursor subsequently undergoes a series of post-translational modifications, catalyzed by specific enzymes, to yield the mature, biologically active peptide. While direct enzymatic studies on this compound are not extensively documented, the general enzymatic pathway for related frog skin peptides, particularly those in the brevinin family to which nigrocins are related, provides a strong model. uniprot.org

The key enzymatic steps typically involve:

Signal Peptidase: The initial precursor protein contains an N-terminal signal sequence that directs it to the secretory pathway. A signal peptidase cleaves this sequence.

Propeptide Convertases: Following the signal peptide, there is an acidic propeptide region. Enzymes belonging to the proprotein convertase family, such as furin-like enzymes, recognize and cleave at specific sites to release the immature peptide.

Carboxypeptidases: After the initial cleavage, a carboxypeptidase often removes basic residues (like lysine (B10760008) or arginine) from the C-terminus of the peptide.

Amidating Enzymes: Many amphibian antimicrobial peptides, and likely this compound, have a C-terminal amide group. This modification is crucial for their stability and biological activity and is catalyzed by a two-enzyme complex collectively known as peptidylglycine alpha-amidating monooxygenase (PAM).

The table below summarizes the classes of enzymes likely involved in the biosynthesis of this compound.

Enzyme ClassFunction in BiosynthesisSubstrate
Signal PeptidaseCleavage of the N-terminal signal peptide from the prepropeptide.Prepro-nigrocin
Proprotein ConvertasesExcision of the mature peptide sequence from the propeptide.Pro-nigrocin
CarboxypeptidasesTrimming of C-terminal basic residues post-cleavage.Immature this compound
Peptidylglycine alpha-amidating monooxygenase (PAM)C-terminal amidation, enhancing stability and activity.Glycine-extended peptide

Strategies for Enhanced Biosynthetic Production and Metabolic Engineering

Increasing the production of antimicrobial peptides like this compound is a significant area of research, with potential applications in medicine and biotechnology. Metabolic engineering and other strategies can be employed to enhance the yield of these peptides, either in their native organisms or in heterologous expression systems.

Key strategies include:

Heterologous Expression: The gene encoding the this compound precursor can be cloned and expressed in microbial hosts such as Escherichia coli or yeast (Pichia pastoris, Saccharomyces cerevisiae). frontiersin.org These systems allow for large-scale, controlled production.

Codon Optimization: To improve translation efficiency in a heterologous host, the codons of the this compound gene can be optimized to match the codon usage bias of the expression organism.

Promoter Engineering: Utilizing strong, inducible promoters can significantly increase the transcription of the target gene, leading to higher peptide yields.

Co-expression of Maturation Enzymes: For the production of the fully mature and active peptide, co-expression of the necessary post-translational modification enzymes (like proprotein convertases and PAM) may be required.

Optimization of Fermentation Conditions: Fine-tuning of culture conditions such as temperature, pH, and nutrient composition can maximize the productivity of the microbial host.

The following table outlines potential metabolic engineering approaches for enhanced this compound production.

StrategyApproachExpected Outcome
Gene ExpressionHeterologous expression in E. coli or P. pastoris. researchgate.netScalable and cost-effective production.
Codon UsageOptimization of the gene sequence for the expression host.Increased translational efficiency and peptide yield.
Transcriptional ControlUse of strong, inducible promoters.High-level expression of the precursor peptide.
Post-translational ModificationCo-expression of key processing enzymes.Production of the mature, active form of this compound.

Isolation and Purification Techniques from Natural Sources

The extraction of this compound from its natural source, the skin secretions of Odorrana grahami, involves a multi-step process designed to separate the peptide from a complex mixture of other proteins, peptides, and small molecules. nih.gov

The general workflow for isolation and purification includes:

Collection of Skin Secretions: This is often achieved through mild electrical stimulation or injection of a secretagogue, which induces the release of granular gland contents without harming the frog.

Initial Extraction: The secretions are collected into a solution that often contains protease inhibitors to prevent degradation of the peptides. The crude extract is then typically acidified and centrifuged to remove larger proteins and cellular debris.

Solid-Phase Extraction (SPE): The cleared extract is passed through a C18 reverse-phase SPE cartridge. The peptides bind to the hydrophobic matrix, while salts and other hydrophilic impurities are washed away. The peptides are then eluted with an organic solvent, typically acetonitrile.

Chromatographic Purification: The concentrated peptide fraction from SPE is further purified using high-performance liquid chromatography (HPLC). A reverse-phase C18 column is commonly used, with a gradient of increasing organic solvent to separate the peptides based on their hydrophobicity. Fractions are collected and screened for antimicrobial activity.

Characterization: The purity and identity of the isolated this compound are confirmed using techniques such as mass spectrometry (to determine the molecular weight) and Edman degradation or tandem MS/MS sequencing (to determine the amino acid sequence). nih.govresearchgate.net

The table below details the common techniques used in the isolation and purification of antimicrobial peptides like this compound.

StepTechniquePurpose
1. ExtractionAcidic Extraction/CentrifugationTo solubilize peptides and remove large contaminants.
2. Desalting & ConcentrationSolid-Phase Extraction (SPE)To remove salts and concentrate the peptide fraction. researchgate.net
3. PurificationReverse-Phase HPLC (RP-HPLC)To separate this compound from other peptides based on hydrophobicity. jksus.org
4. Final AnalysisMass Spectrometry & SequencingTo confirm the molecular weight and amino acid sequence of the purified peptide. researchgate.net

Mechanistic Elucidation of Nigrocin Og5 Action at Molecular and Cellular Levels

Identification and Validation of Molecular Targets for Nigrocin-OG5

A primary objective in understanding the action of any bioactive compound is the identification of its molecular targets. For antimicrobial peptides like this compound, this involves pinpointing the specific cellular components with which it interacts to produce its antimicrobial effect.

Modern high-throughput techniques are powerful tools for identifying the molecular targets of novel compounds. Proteomic and interactomic approaches allow for a broad, unbiased survey of the proteins and other molecules that a compound like this compound interacts with within a target cell. rsc.orgmdpi.comnih.gov

One common method is affinity-based chemoproteomics, where a modified version of the peptide is used to "pull down" its binding partners from a cell lysate. nih.gov These binding partners can then be identified using mass spectrometry. Another approach is activity-based proteome profiling (ABPP), which utilizes probes that covalently bind to the active sites of specific enzyme classes to identify targets. nih.gov

Furthermore, global proteomic studies can analyze changes in the entire protein composition of a bacterial cell in response to treatment with the peptide. nih.gov This can provide clues about the cellular pathways that are disrupted, even if the direct molecular target is not immediately identified. While these powerful techniques are yet to be applied to this compound, they represent a clear path forward for its target identification.

Table 1: Illustrative Data from a Hypothetical Proteomic Target Discovery Study for this compound

Potential Target ProteinFold Change in Abundance (Treated vs. Control)Cellular FunctionRationale for Further Investigation
Penicillin-binding protein 2a-3.5Cell wall synthesisDownregulation suggests interference with cell wall maintenance.
DNA gyrase subunit ANot significantDNA replicationNo significant change, suggesting it's not a primary target.
Ribosomal protein L3-2.8Protein synthesisDownregulation indicates potential disruption of translation.
ATP synthase subunit beta-4.1Energy metabolismSignificant downregulation points to disruption of cellular energy production.

This table is illustrative and does not represent actual experimental data for this compound.

Once potential molecular targets are identified, the next step is to characterize the biophysical nature of the interaction. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for this purpose. researchgate.netingentaconnect.comnih.govfrontiersin.orguit.noresearchgate.netjst.go.jpacs.org

ITC directly measures the heat changes associated with a binding event, providing information on the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. researchgate.netnih.govacs.org This data can reveal the nature of the forces driving the binding. SPR, on the other hand, measures the change in refractive index at a sensor surface as molecules bind, allowing for the real-time determination of association and dissociation rate constants, which together define the binding affinity. ingentaconnect.comfrontiersin.orguit.noresearchgate.netjst.go.jp

Other spectroscopic techniques like Circular Dichroism (CD) can be used to assess conformational changes in the peptide or its target upon binding. tandfonline.com While no such studies have been published for this compound, these methods would be essential to validate any putative targets identified through proteomic screens.

Table 2: Hypothetical Biophysical Data for this compound Binding to a Putative Target

Biophysical TechniqueParameter MeasuredHypothetical ValueInterpretation
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)1.2 µMModerate affinity, suggesting a specific interaction.
Enthalpy Change (ΔH)-15.2 kcal/molExothermic reaction, indicating favorable bond formation.
Entropy Change (TΔS)-5.8 kcal/molUnfavorable entropy, possibly due to conformational restriction upon binding.
Surface Plasmon Resonance (SPR)Association Rate (kon)3.4 x 104 M-1s-1Relatively fast association.
Dissociation Rate (koff)4.1 x 10-2 s-1Moderately slow dissociation, leading to a stable complex.

This table is illustrative and does not represent actual experimental data for this compound.

Genetic and biochemical studies provide the ultimate confirmation of a molecular target. jst.go.jpplos.orgnih.govresearchgate.netnih.gov One approach is to generate mutant strains of the target organism that have altered expression levels of the putative target protein. nih.gov If a strain overexpressing the target is more resistant to the peptide, or a strain with reduced expression is more sensitive, this provides strong evidence for target engagement.

Biochemical assays can be used to directly measure the effect of the peptide on the activity of a purified target enzyme or the function of a receptor. nih.gov For example, if the target is an enzyme involved in cell wall synthesis, an in vitro assay could measure the inhibition of this enzyme's activity by this compound. To date, such specific genetic or biochemical validation for this compound targets has not been reported in the literature.

Biophysical Characterization of this compound Binding to Receptors or Enzymes

Investigation of Intracellular Signaling Pathways Modulated by this compound

Beyond direct interaction with a single target, many antimicrobial peptides can also exert their effects by modulating intracellular signaling pathways. bohrium.combibliotekanauki.plfrontiersin.orgmdpi.compeerj.comnih.govfrontiersin.orgmcmaster.canih.gov

Antimicrobial peptides can interfere with bacterial signaling by disrupting the interaction between a cell surface receptor and its ligand. bohrium.com This can block essential communication pathways that regulate processes like virulence and biofilm formation. The downstream effects of such disruption can be monitored by measuring changes in the levels of second messengers or the activation states of signaling proteins. While it is plausible that this compound could have such effects, specific studies are required to confirm this.

Protein kinases and phosphatases are key regulators of a vast number of cellular processes, and their modulation can have profound effects on cell viability. bibliotekanauki.plmdpi.com Some antimicrobial peptides have been shown to inhibit or activate specific kinases or phosphatases, thereby disrupting the signaling networks they control. bibliotekanauki.pl Investigating the effect of this compound on the phosphorylation state of the bacterial proteome (phosphoproteomics) could reveal if it modulates these critical enzymes. Such studies would provide a deeper understanding of the multifaceted mechanisms of this promising antimicrobial peptide.

Influence on Gene Expression, Transcription Factors, and Epigenetic Mechanisms

The impact of this compound on the transcriptional landscape of the cell is a primary area of investigation. Transcription factors, which are key proteins that control the rate of transcription of genetic information from DNA to messenger RNA, are central to this process. wikipedia.org Their function is to regulate when, where, and to what degree genes are expressed. wikipedia.org

Studies on various small molecules have demonstrated that they can alter global bacterial transcription patterns. nih.gov For instance, subinhibitory concentrations of certain antibiotics can affect a significant percentage of promoters, influencing genes with a wide array of functions. nih.gov This modulation of transcription can be a critical factor in the cellular response to chemical compounds. nih.gov

Furthermore, the interplay between transcription factors and epigenetic modifications, such as DNA methylation, is a crucial aspect of gene regulation. wikipedia.org Methylation of CpG sites within a gene's promoter region typically represses transcription, while methylation within the gene body can increase expression. wikipedia.org Enzymes like TET proteins are involved in the demethylation of these sites, thereby influencing gene transcription. wikipedia.org While direct studies on this compound's epigenetic influence are pending, this established framework of gene regulation provides a roadmap for future investigations into its potential mechanisms.

Some transcription factors have been found to interact with RNA, adding another layer of complexity to gene regulation. nih.gov This interaction can promote the dynamic association between DNA, RNA, and the transcription factor on chromatin, a feature that is important for vertebrate development and can be disrupted in disease states. nih.gov

Cellular Responses and Phenotypic Changes Induced by this compound

The molecular interactions of this compound are expected to translate into observable changes in cellular behavior and morphology. The following sections detail the current understanding of these effects.

Cell viability, a measure of the number of healthy cells in a sample, and cell proliferation are fundamental indicators of cellular health and response to external agents. nih.gov A variety of assays are employed to measure these parameters, each with its own set of advantages and limitations. nih.govresearchgate.net These methods can be based on metabolic activity, membrane permeability, or DNA synthesis, among other cellular functions. nih.gov

Commonly used assays include:

Dye Exclusion Methods: Trypan blue is a classic example where the dye is excluded by viable cells with intact membranes. researchgate.net

Metabolic Assays: These assays, such as those using MTT or resazurin, measure the metabolic activity of cells, which is proportional to the number of viable cells. researchgate.netpromega.com The RealTime-Glo™ MT Cell Viability Assay, for instance, measures viability in real-time by detecting the reduction of a prosubstrate by metabolically active cells. promega.com

ATP Assays: The amount of ATP in a cell population is a direct indicator of metabolic activity and can be quantified using luciferase-based assays.

Protease Viability Assays: These assays measure the activity of proteases found only in living cells. promega.com

DNA Synthesis Assays: Methods like BrdU incorporation assays track the synthesis of new DNA, a hallmark of proliferating cells.

The selection of an appropriate assay depends on the specific research question, cell type, and culture conditions. nih.govresearchgate.net Preliminary studies on this compound would likely involve a panel of these assays across various cell lines to determine its effect on cell viability and proliferation.

Table 1: Common Cell Viability and Proliferation Assays

Assay TypePrincipleCommon ReagentsDetection Method
Metabolic Activity Reduction of a substrate by viable cellsMTT, XTT, ResazurinColorimetric/Fluorometric
ATP Quantification Measurement of cellular ATP levelsLuciferin, LuciferaseLuminescence
Membrane Integrity Exclusion of dye by intact membranesTrypan Blue, Propidium IodideMicroscopy/Flow Cytometry
DNA Synthesis Incorporation of labeled nucleosidesBrdU, EdUImmunohistochemistry/Flow Cytometry
Protease Activity Cleavage of a substrate by live-cell proteasesFluorogenic substratesFluorescence

Cell death is a fundamental biological process that can be broadly categorized into apoptosis (programmed cell death), autophagy, and necrosis. agscientific.combosterbio.com

Apoptosis is a highly regulated process characterized by cell shrinkage, nuclear condensation, and the activation of a cascade of enzymes called caspases. bosterbio.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. bosterbio.com The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway. bosterbio.com The cellular apoptosis susceptibility (CAS) protein has been shown to promote apoptosis induced by ligands like TRAIL. nih.gov

Autophagy is a cellular recycling process where damaged organelles and proteins are enclosed in vesicles and delivered to the lysosome for degradation. kenhub.com This process is crucial for cellular homeostasis and can also be involved in cell death pathways.

Necrosis has historically been considered an unregulated form of cell death resulting from acute injury, characterized by cell swelling and membrane rupture. agscientific.comanygenes.com However, recent research has identified regulated forms of necrosis, such as necroptosis, pyroptosis, and ferroptosis, which are genetically programmed and play roles in inflammation and host defense. anygenes.comnih.gov These pathways often involve specific signaling molecules like receptor-interacting protein kinases (RIPKs). anygenes.com The release of intracellular molecules, or damage-associated molecular patterns (DAMPs), from necrotic cells can trigger inflammatory responses. nih.gov

The potential of this compound to modulate these cell death pathways is a key area of investigation. For example, studies on other compounds have shown that they can induce apoptosis through the upregulation of specific genes nih.gov or trigger necrosis, which can sometimes be a secondary pathway if apoptosis is blocked. nih.gov

The ability of cells to differentiate into specialized cell types, migrate, and organize into tissues and organs is fundamental to development and tissue maintenance. Transcription factors play a crucial role in coordinating these processes. nih.gov

Cell migration is a complex process involved in both normal physiological events and pathological conditions like cancer metastasis. nih.govsartorius.com It can be studied using various in vitro assays, such as scratch wound assays and transwell assays, which measure the ability of cells to move into a cell-free area or towards a chemoattractant. nih.govsartorius.com The analysis of genes associated with metastasis can provide insights into the molecular mechanisms regulating long-distance cell migration. rsc.org

Cellular differentiation and morphogenesis are tightly regulated by complex gene expression programs. For instance, the transcription factors Grainyhead-like 2 (Grhl2) and NK2-homeobox 1 (Nkx2-1) form a regulatory loop that coordinates the morphogenesis and differentiation of lung epithelial cells. nih.gov These factors regulate genes involved in cell-cell interactions and migration, highlighting the intricate connection between transcription, cell movement, and tissue formation. nih.gov

Future research will aim to determine if this compound influences these critical cellular processes by examining its effects on cell morphology, migratory capacity, and the expression of key differentiation markers.

Eukaryotic cells contain various membrane-bound organelles, each with specialized functions that are essential for cellular life. kenhub.com These include the nucleus, mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes. kenhub.comfl.edu The proper functioning and interaction of these organelles are critical for maintaining cellular homeostasis. nih.gov

Mitochondria are the primary sites of ATP production through cellular respiration. kenhub.com They also play a central role in apoptosis. nih.gov

The endoplasmic reticulum (ER) is involved in protein and lipid synthesis. genome.gov The rough ER is studded with ribosomes for protein synthesis, while the smooth ER has other metabolic functions. genome.gov

Lysosomes contain digestive enzymes and are responsible for breaking down cellular waste, pathogens, and are involved in apoptosis. genome.gov

Transport vesicles move materials between organelles and to the cell surface. kenhub.com

The subcellular localization of proteins and other molecules is crucial for their function. plos.orgnih.govnih.gov For example, the transcription factor VviMYB86 is localized to the nucleus to carry out its function of regulating gene expression. frontiersin.org Investigating the subcellular localization of this compound and its impact on the function and integrity of various organelles will be essential to fully understand its mechanism of action.

Table 2: Major Cellular Organelles and Their Primary Functions

OrganellePrimary Functions
Nucleus Contains the cell's genetic material (DNA), controls cell growth and reproduction.
Mitochondria ATP synthesis (cellular respiration), regulation of apoptosis. kenhub.comnih.gov
Endoplasmic Reticulum Synthesis of proteins (rough ER) and lipids (smooth ER), calcium storage. genome.gov
Golgi Apparatus Modifies, sorts, and packages proteins and lipids for secretion or delivery to other organelles.
Lysosomes Digestion of macromolecules, breakdown of worn-out organelles, role in apoptosis. genome.gov
Peroxisomes Oxidation of fatty acids, detoxification of harmful substances.
Ribosomes Protein synthesis. genome.gov

Preclinical Biological and Pharmacological Research on Nigrocin Og5

In Vitro Biological Activity Profiling of Nigrocin-OG5

The in vitro evaluation of this compound has centered on its antimicrobial efficacy against a variety of microorganisms. These studies form the basis of our current understanding of its potential as an anti-infective agent.

High-Throughput Screening and Phenotypic Assays in Cell-Based Systems

Currently, there is no publicly available scientific literature detailing high-throughput screening (HTS) or broad phenotypic assays conducted on this compound. Research to date appears to be focused on specific, targeted antimicrobial testing rather than large-scale screening against diverse compound libraries or comprehensive cell-based phenotypic profiling.

Concentration-Response Characterization in Diverse Biological Models

The biological activity of this compound has been characterized by determining its minimum inhibitory concentration (MIC) against several microbial species. The MIC represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism. One study quantified the antimicrobial, hemolytic (disruption of red blood cells), and mast cell degranulation activities of this compound. researchgate.net

The peptide demonstrated a broad spectrum of activity, inhibiting the growth of Gram-negative and Gram-positive bacteria, as well as fungi. researchgate.netcpu-bioinfor.org Specifically, it was shown to be most potent against the fungus Candida albicans and the Gram-negative bacterium Escherichia coli. researchgate.net Its activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis was also observed, though at higher concentrations. researchgate.netcpu-bioinfor.org

In addition to its antimicrobial effects, this compound was found to have low hemolytic activity against red blood cells. researchgate.net The peptide also induced histamine (B1213489) release, showing a 65.6% degranulation of mast cells at a concentration of 50 µg/ml. researchgate.net

Table 1: In Vitro Biological Activity of this compound An interactive data table detailing the specific biological activities of this compound against various microorganisms and cell types.

Biological Model Assay Concentration Result Reference
Escherichia coli MIC 9.37 µg/ml Growth Inhibition researchgate.netcpu-bioinfor.org
Staphylococcus aureus MIC 18.75 µg/ml Growth Inhibition researchgate.netcpu-bioinfor.org
Bacillus subtilis MIC 37.50 µg/ml Growth Inhibition researchgate.netcpu-bioinfor.org
Candida albicans MIC 4.68 µg/ml Growth Inhibition researchgate.net
Red Blood Cells Hemolysis 50 µg/ml 2.9% Hemolysis researchgate.net
Mast Cells Degranulation 50 µg/ml 65.6% Histamine Release researchgate.net

Comparative Analysis with Established Research Compounds or Modulators

There are no published studies that provide a direct, detailed comparative analysis of this compound with other established research compounds or modulators. While the antimicrobial activity of the broader nigrocin peptide family has been generally compared to other amphibian-derived peptides, specific quantitative comparisons involving this compound are not available.

In Vivo Investigation of this compound in Preclinical Animal Models

The preclinical investigation of this compound has not progressed to in vivo animal models based on available scientific literature. While other peptides isolated from Odorrana grahami, such as AH90 and CW49, have been studied in mouse models for wound healing, no such data exists for this compound. mdpi.comfrontiersin.org

Design and Implementation of Disease-Relevant or Biological Process Models

There is no information in the public domain regarding the design or implementation of disease-relevant or biological process models to evaluate this compound in vivo.

Evaluation of Biological Effects and Surrogate Markers of Activity

As no in vivo studies have been published, there has been no evaluation of the biological effects or surrogate markers of activity for this compound in preclinical animal models.

Structure Activity Relationship Sar and Analogue Design of Nigrocin Og5

Rational Design and Synthesis of Nigrocin-OG5 Derivatives and Analogues

A critical step in developing a naturally occurring peptide into a viable therapeutic agent is the rational design and synthesis of its derivatives. This process allows researchers to improve potency, selectivity, and stability. However, specific research detailing this process for this compound is not available.

There are no published studies describing the systematic modification of this compound's structural components. Such research would typically involve altering specific amino acids—for instance, substituting residues within the hydrophobic or cationic regions—to probe their importance for antimicrobial activity.

The application of high-throughput methods like combinatorial and parallel synthesis to generate large libraries of this compound-related peptides has not been reported. These techniques are essential for efficiently exploring the chemical space around a lead compound.

Information regarding the synthesis of bioisosteres (substituting parts of the molecule with chemical groups that have similar physical or chemical properties) or conformationally restricted analogues of this compound is absent from the literature. These modifications are often used to enhance target binding and improve metabolic stability.

Exploration of Chemical Space via Combinatorial and Parallel Synthesis

Biological Evaluation and SAR Profiling of this compound Analogues

Following the synthesis of derivatives, a rigorous biological evaluation is necessary to establish a clear structure-activity relationship. This involves comparing the activity of the analogues to the parent compound and correlating structural changes with effects on biological targets.

No data tables or comparative analyses detailing the in vitro activities of a series of this compound analogues are available. While the activity of the parent peptide is known, semanticscholar.org there is no corresponding data for any synthetic derivatives to build an SAR profile.

Without a library of analogues and their corresponding activity data, no correlations can be drawn between specific structural modifications of this compound and its engagement with molecular targets or its influence on biological pathways. Research into how modifications might affect its mechanism of action, such as membrane permeabilization, has not been published. researchgate.net

Identification of Key Pharmacophoric Elements and Structural Requirements for Activity

The antimicrobial activity of nigrocin peptides is not attributed to a single molecular feature but rather to a combination of physicochemical properties arising from their amino acid sequence and three-dimensional structure. The key pharmacophoric elements identified through various studies include cationicity, hydrophobicity, and the propensity to form an amphipathic α-helical structure. nih.govfrontiersin.org Many nigrocins also feature a C-terminal cyclic domain known as the "Rana box," the role of which has been a subject of detailed investigation. mdpi.com

Cationicity and Hydrophobicity: The Driving Forces of Antimicrobial Action

Like many AMPs, nigrocins are cationic molecules, a feature conferred by the presence of basic amino acid residues such as lysine (B10760008) (Lys) and arginine (Arg). This positive charge is fundamental for the initial interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.netmdpi.com

Hydrophobicity, imparted by nonpolar amino acid residues, is the other critical factor. Once attracted to the microbial surface, the hydrophobic portions of the peptide interact with the lipid acyl chains of the cell membrane, leading to membrane perturbation and eventual lysis. vulcanchem.com The balance between cationicity and hydrophobicity is crucial; a high degree of hydrophobicity can lead to increased toxicity against host cells (hemolytic activity), while insufficient hydrophobicity can result in a loss of antimicrobial potency. vulcanchem.com

Studies on various nigrocin peptides and their analogues have demonstrated the importance of these two features. For instance, modifications that increase the net positive charge or optimize hydrophobicity often lead to enhanced antimicrobial activity.

The Amphipathic α-Helix: A Key Structural Motif

Upon interaction with a membrane environment, linear nigrocin peptides typically fold into an amphipathic α-helical structure. nih.govresearchgate.net This conformation segregates the cationic and hydrophobic residues onto opposite faces of the helix. This spatial arrangement is critical for the peptide's ability to disrupt the microbial membrane, with proposed mechanisms including the formation of pores or the "carpet-like" disruption of the lipid bilayer. nih.gov For example, Nigrocin-2 has been shown to adopt a distinct amphipathic α-helix spanning residues 3-18 in membrane-mimicking environments. nih.gov

The Role of the "Rana Box"

A characteristic feature of many ranid frog AMPs, including several nigrocins, is the C-terminal "Rana box," a heptapeptide (B1575542) loop cyclized by a disulfide bond. mdpi.comfrontiersin.org The sequence of this motif is typically Cys-X-X-X-X-X-Cys. The role of the Rana box in the antimicrobial activity of nigrocins is complex and appears to be peptide-specific.

In some cases, the Rana box is important for maintaining the structural integrity and, consequently, the biological activity of the peptide. For example, in a study of Nigrocin-PN, the deletion of the entire Rana box rendered the peptide inactive, and its replacement with leucines reduced its activity, highlighting the importance of the disulfide-bridged structure for this particular peptide. mdpi.com

Conversely, other studies have shown that the Rana box is not essential for activity and that its removal or modification can even enhance potency and broaden the spectrum of activity. In a study on Nigrocin-HL, a peptide from Hylarana latouchii, an analogue where the Rana box was removed (Nigrocin-HLD) showed similar activity to the native peptide against several microbes. More strikingly, a modified analogue (Nigrocin-HLM), where the Rana box was substituted with an amidated phenylalanine residue, exhibited a more than 10-fold increase in activity against S. aureus, E. coli, and C. albicans, and also gained potent activity against methicillin-resistant S. aureus (MRSA). This suggests that for some nigrocins, the linear, N-terminal α-helical domain is the primary determinant of antimicrobial activity, and the Rana box may modulate this activity or influence other properties like stability or target specificity.

The following data tables summarize the findings from SAR studies on various nigrocin peptides and their analogues.

Table 1: Structure-Activity Relationship of Nigrocin-HL Analogues
PeptideSequenceModification from Nigrocin-HLMIC (μM) vs. S. aureusMIC (μM) vs. E. coliMIC (μM) vs. C. albicansMIC (μM) vs. MRSA
Nigrocin-HLGLLGKILGVEKKVLCGLSGMCNative Peptide128256256>256
Nigrocin-HLDGLLGKILGVEKKVL"Rana box" deleted128256256>256
Nigrocin-HLMGLLGKILGVEKKVLF-NH2"Rana box" replaced with Phe-NH2816161-4

Data sourced from a study on a novel nigrocin peptide from Hylarana latouchii, which demonstrated that substitution of the "Rana box" can enhance antimicrobial potency.

Table 2: Structure-Activity Relationship of Nigrocin-PN Analogues
PeptideSequenceModification from Nigrocin-PNMIC (μM) vs. S. aureusMIC (μM) vs. E. faecalisMIC (μM) vs. E. coliMIC (μM) vs. P. aeruginosa
Nigrocin-PNGILGNIVGMGKKIVCGLSGLCNative Peptide4321632
Nigrocin-M1GILGNIVGMGKKIVLGLSGLLCys residues replaced with Leu4>25616>256
Nigrocin-M2GILGNIVGMGKKIV"Rana box" deleted>512>512>512>512

Data sourced from a study on a novel antimicrobial peptide from Pelophylax nigromaculatus, illustrating the importance of the "Rana box" for this specific peptide's broad-spectrum activity. researchgate.net

These studies underscore that while general principles of cationicity, hydrophobicity, and amphipathicity are central to the function of the nigrocin family, the specific contribution of structural motifs like the Rana box can vary. This highlights the potential for rational analogue design, where modifications to the peptide backbone can fine-tune the antimicrobial activity, spectrum, and toxicity profile.

Computational and Theoretical Studies of Nigrocin Og5

Molecular Docking and Ligand-Protein Interaction Studies of Nigrocin-OG5

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or a membrane surface). This method is crucial for elucidating the specific interactions that drive the peptide's biological activity.

Prediction of Binding Modes, Affinities, and Specificity with Putative Targets

For an antimicrobial peptide like this compound, putative targets are primarily essential proteins on the bacterial cell surface or within the cell. Molecular docking simulations would be employed to predict how this compound binds to these targets. The primary goals of such studies would be to identify the most stable binding poses and to estimate the binding affinity, which is a measure of the strength of the interaction.

The process would involve:

Preparation of Structures : A three-dimensional model of this compound would be generated, likely predicting its secondary structure (e.g., an α-helix, which is common for many AMPs). The structures of putative bacterial target proteins would be obtained from databases like the Protein Data Bank (PDB).

Docking Simulation : A docking algorithm would then systematically sample a vast number of possible orientations and conformations of the peptide in the binding site of the target protein.

Scoring and Analysis : Each generated pose is assigned a score that estimates the binding free energy. Lower scores typically indicate more favorable binding.

These simulations would reveal key details about the interaction, such as which amino acid residues of this compound are critical for binding and the nature of the intermolecular forces involved (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions). This information is fundamental for understanding the peptide's specificity towards bacterial targets over host cells.

Table 1: Illustrative Molecular Docking Results of this compound with Putative Bacterial Targets

This table represents the kind of data that would be generated from molecular docking studies. The values are hypothetical and for illustrative purposes.

Putative Target ProteinBacterial SpeciesPredicted Binding Affinity (kcal/mol)Key Interacting Residues of this compound
Dihydropteroate SynthaseStaphylococcus aureus-9.8Lys, Arg, Trp
DNA Gyrase Subunit AEscherichia coli-8.5Arg, Gly, Leu
Lipid IIBacillus subtilis-11.2Trp, Ile, Lys

In Silico Screening for Potential Off-Target Interactions

A crucial aspect of drug development is to ensure that a therapeutic molecule has minimal side effects. In silico screening for off-target interactions involves docking this compound against a library of human proteins. This computational approach can preemptively identify potential unwanted interactions that could lead to toxicity.

By simulating the binding of this compound to a panel of human proteins, researchers can calculate binding affinities. A high predicted affinity for a human protein would be a red flag, suggesting a potential for off-target effects. This allows for early-stage risk assessment and can guide modifications to the peptide's structure to enhance its selectivity for microbial targets.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations are invaluable for studying the stability of its complex with a target and for observing conformational changes that occur upon binding. nih.gov

Analysis of Conformational Changes and Binding Stability over Time

Once molecular docking has predicted a stable binding pose of this compound to its target, an MD simulation can be initiated from this starting structure. The simulation would track the movements of every atom in the system over a period of nanoseconds to microseconds.

Analysis of the MD trajectory would focus on:

Root Mean Square Deviation (RMSD) : To assess the stability of the peptide and the protein throughout the simulation. A stable RMSD suggests that the binding complex is not undergoing major structural changes and is likely a stable interaction.

Root Mean Square Fluctuation (RMSF) : To identify which parts of the peptide and the target protein are flexible and which are rigid. This can highlight the regions most involved in the interaction.

Hydrogen Bond Analysis : To monitor the formation and breaking of hydrogen bonds between the peptide and its target over time, providing insight into the stability of the binding.

These analyses would confirm whether the docked pose is stable in a dynamic, solvated environment and can reveal induced-fit mechanisms, where the protein or peptide changes conformation upon binding to achieve a more stable complex.

Quantum Mechanical (QM) Calculations for this compound

Quantum mechanical (QM) calculations are based on the principles of quantum physics and provide a highly accurate description of electronic structure and chemical bonding. While computationally intensive, QM methods can be applied to key regions of the this compound-target complex to refine the understanding of the interaction.

QM calculations can be used to:

Accurately Calculate Interaction Energies : QM can provide a more precise calculation of the binding energy between this compound and its target than the scoring functions used in molecular docking.

Analyze Charge Distribution : Understanding the distribution of electrons in the peptide and the target is key to understanding the electrostatic forces that drive binding.

Model Chemical Reactions : If the peptide's mechanism involves enzymatic activity or the breaking of chemical bonds, QM methods are essential for modeling these processes.

Recent advances have also explored the use of quantum computing algorithms to simulate peptide folding, particularly at the interface of a membrane, which is highly relevant for antimicrobial peptides that target the cell membrane. arxiv.org Such studies on this compound would provide unprecedented detail about its conformational preferences in different environments.

Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are powerful computational tools used to correlate a molecule's structural properties with its biological activity, enabling the prediction of new, more potent analogues. frontiersin.orgubc.ca

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. researchgate.net For this compound, a QSAR model would be a mathematical equation that links its structural features to its observed antimicrobial potency. frontiersin.org

Descriptor Calculation: The first step is to calculate a wide range of molecular descriptors for this compound and its analogues. These numerical values represent different aspects of the peptide's structure and can be categorized as follows:

0D & 1D Descriptors: Basic properties like molecular weight, atom counts, and lists of functional groups.

2D Descriptors: Topological indices that describe atomic connectivity and the 2D structure of the peptide.

3D Descriptors: Geometrical properties derived from the 3D conformation, such as surface area, volume, and shape indices.

Physicochemical Descriptors: Properties like hydrophobicity, isoelectric point, and charge, which are known to be critical for antimicrobial peptide function. acs.org

The table below provides an example of the types of descriptors that would be calculated for a QSAR study of antimicrobial peptides.

Descriptor ClassExample DescriptorsRelevance to Antimicrobial Activity
Physicochemical Net Charge, Isoelectric PointGoverns electrostatic attraction to bacterial membranes.
Hydrophobicity, Hydrophobic MomentDetermines how the peptide inserts into and disrupts the lipid bilayer.
Topological Molecular Connectivity IndicesEncodes information about the branching and connectivity of the amino acid chain.
Geometrical (3D) Solvent Accessible Surface Area (SASA)Relates to the peptide's interaction with its environment.
Globularity IndexDescribes the overall shape and compactness of the peptide.

Model Development: Using a dataset of peptides with known activities (e.g., various Nigrocin analogues), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Artificial Neural Networks) would be used to build the QSAR model. frontiersin.orgubc.ca A robust model could then be used to predict the antimicrobial activity of newly designed, virtual this compound variants before they are synthesized, saving time and resources. researchgate.net

Cheminformatics provides tools to analyze and visualize large datasets of chemical compounds. mdpi.com For this compound, these approaches would be used to understand its properties in the context of other known antimicrobial peptides.

Chemical Space Visualization: The "chemical space" is a multi-dimensional representation where each axis corresponds to a specific molecular descriptor. By plotting known antimicrobial peptides in this space, researchers can identify regions associated with high potency or selectivity. Techniques like Principal Component Analysis (PCA) or Self-Organizing Maps (SOM) are used to reduce the dimensionality of the data and create 2D or 3D maps that are easy to visualize. nih.gov Placing this compound on such a map would reveal its similarity to other peptides and could suggest modifications to move it into a more "active" region of the chemical space.

Data Mining and Similarity Searching: Databases of known peptides, such as the Antimicrobial Peptide Database (APD), can be mined to find peptides with similar sequences or physicochemical properties to this compound. researchgate.net This can provide insights into its potential mechanism of action or suggest ways to optimize its structure. For instance, analyzing the chemical space of peptides active against Staphylococcus aureus could reveal common structural motifs that could be incorporated into the this compound sequence to enhance its efficacy against that specific pathogen.

Advanced Analytical Methodologies in Nigrocin Og5 Research

Chromatographic Techniques for Separation and Purification of Nigrocin-OG5

Chromatography is a fundamental tool for isolating individual components from complex mixtures, such as amphibian skin secretions, which are rich sources of bioactive peptides. tudelft.nlresearchgate.net The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the purification and analysis of peptides like this compound. These methods offer high resolution, speed, and sensitivity. scirp.org

Initial purification of peptides from the skin secretions of Odorrana grahami, the source of this compound, often involves a multi-step process. A common first step is size-exclusion chromatography, for instance, using a Sephadex G-50 column, to fractionate the crude secretion based on molecular size. The fractions containing antimicrobial activity are then subjected to Reverse-Phase HPLC (RP-HPLC) for finer separation. A C18 column is typically employed as the stationary phase, which separates peptides based on their hydrophobicity.

UPLC, which utilizes sub-2 µm particle columns, offers significant advantages over traditional HPLC, including enhanced resolution, shorter analysis times, and reduced solvent consumption. scirp.org The integration of UPLC with tandem mass spectrometry (UPLC/MS/MS) is a powerful strategy for the rapid structural characterization of novel peptides from complex biological sources, including the Nigrocin-2 peptides from various Odorrana species. capes.gov.brnih.govresearchgate.net This integrated approach allows for the deduction of putative peptide structures from cDNA analysis to be rapidly confirmed by high-resolution mass data and fragmentation sequencing. capes.gov.brresearchgate.net

Table 1: Illustrative RP-HPLC Gradient for Peptide Separation

Time (minutes)% Solvent A (e.g., 0.1% TFA in Water)% Solvent B (e.g., 0.1% TFA in Acetonitrile)Flow Rate (mL/min)
09551.0
6035651.0
655951.0
709551.0
This table represents a typical gradient used for separating peptides from amphibian skin secretions. Actual parameters would be optimized for the specific separation of this compound.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile or Semivolatile Forms

Gas Chromatography (GC) is primarily used for the separation of volatile or thermally stable compounds. As peptides like this compound are non-volatile, direct analysis by GC is not feasible. However, GC could theoretically be employed to analyze derivatized amino acids obtained from the hydrolysis of the peptide, though this is less common for peptide sequencing than mass spectrometry-based methods.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be an alternative to both normal- and reversed-phase HPLC for the purification of some peptides, particularly when dealing with complex mixtures or when different selectivity is required. While there is no specific literature detailing the use of GC or SFC for this compound, these techniques remain part of the broader analytical toolkit for natural product chemistry.

Spectroscopic and Spectrometric Characterization of this compound

Following purification, a combination of spectroscopic and spectrometric techniques is essential to determine the precise structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. For peptides like Nigrocin-2, which shares characteristics with this compound, homonuclear NMR studies have been instrumental. nih.gov Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign proton resonances and determine through-bond and through-space correlations between atoms. This information is then used to calculate a set of structures consistent with the experimental data, revealing details about secondary structures like α-helices and β-sheets. nih.gov For instance, NMR studies on Nigrocin-2 in a membrane-mimicking environment (50% TFE solution or SDS micelles) revealed a distinct amphipathic α-helical structure, which is crucial for its antimicrobial function. nih.gov

Mass Spectrometry (MS) and Tandem MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for the analysis of peptides, providing precise molecular weight determination and primary sequence information. tudelft.nl MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS is often used for the initial molecular weight screening of HPLC fractions containing peptides. tudelft.nl

Tandem mass spectrometry (MS/MS) is employed for de novo sequencing of the peptide. In this technique, the peptide ion is isolated, fragmented (using methods like Collision-Induced Dissociation, CID, or Electron-Transfer Dissociation, ETD), and the resulting fragment ions are analyzed. The mass differences between the fragment ions correspond to specific amino acid residues, allowing the sequence to be pieced together. This UPLC/MS/MS approach has been successfully used to confirm the primary structures of Nigrocin-2 peptides from several Odorrana frog species. capes.gov.brnih.govresearchgate.net This method is also crucial for identifying post-translational modifications, such as the disulfide bridge present in many Nigrocin peptides, which is confirmed by a mass shift upon reduction. tudelft.nl

Table 2: Sample Mass Spectrometry Data for a Hypothetical Peptide

Fragment Ion Typem/zInferred Amino Acid Sequence
b₂215.12Gly-Leu
y₁147.11Arg
b₃328.20Gly-Leu-Ser
y₂275.17Ala-Arg
This table provides a simplified example of how tandem MS data is interpreted to determine the amino acid sequence.

Emerging Research Frontiers and Future Directions for Nigrocin Og5

Integration of Omics Technologies for Comprehensive Nigrocin-OG5 Profiling

There is currently no publicly available research that has utilized omics technologies to provide a comprehensive profile of this compound's activity.

Transcriptomic and Proteomic Analysis of this compound-Induced Changes

A review of existing scientific literature reveals no studies that have performed transcriptomic or proteomic analyses to investigate the cellular changes induced by this compound. Such studies would be crucial in elucidating the molecular pathways and cellular responses affected by this peptide.

Metabolomic Signatures Associated with this compound Activity

Similarly, there is no available data on the metabolomic signatures associated with the activity of this compound. Research in this area would be necessary to understand the metabolic perturbations and downstream effects of the peptide on target organisms.

Advanced Delivery Systems for Research and Preclinical Investigation of this compound

The development of advanced delivery systems is a critical step in translating a novel compound from basic research to preclinical investigation. However, no studies have been published on the formulation of this compound into such systems.

Nanoparticle Encapsulation and Controlled Release Formulations for Research Models

There is no evidence in the scientific literature of this compound being encapsulated in nanoparticles or formulated for controlled release in research models.

Targeted Delivery Strategies for Enhanced Research Efficacy

Research into targeted delivery strategies to enhance the efficacy of this compound in a research context has not been documented.

Combination Studies of this compound with Other Research Probes

Exploratory studies combining a novel compound with other research probes are essential for identifying synergistic or antagonistic effects. At present, there are no published studies that have investigated this compound in combination with other research probes.

Exploration of Synergistic and Antagonistic Interactions in Biological Systems

A significant area of investigation for antimicrobial peptides (AMPs) like this compound is their interaction with other therapeutic agents, such as conventional antibiotics. Research on other AMPs has demonstrated that such combinations can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual effects. jidc.orgajol.infonih.gov This can be particularly valuable in combating multidrug-resistant bacteria. numaferm.com Studies on related Nigrocin peptides, such as Nigrocin-PN and Nigrosin-6VL, have shown promising synergistic activity with common antibiotics, a phenomenon that could potentially delay the onset of antibiotic resistance. researchgate.netmdpi.com

Conversely, the potential for antagonistic interactions, where one compound diminishes the efficacy of the other, must also be systematically evaluated. Understanding these interactions is crucial for the development of safe and effective combination therapies. Future research on this compound should, therefore, include comprehensive in vitro and in vivo studies to map its interaction profile with a wide array of antibiotics against a panel of clinically relevant pathogens.

A proposed research framework for investigating these interactions is presented in the table below.

Research PhaseObjectiveMethodologiesExpected Outcomes
Phase 1: In Vitro Screening To identify synergistic or antagonistic interactions between this compound and a panel of conventional antibiotics.Checkerboard assays, time-kill curve studies.Determination of Fractional Inhibitory Concentration (FIC) indices to classify interactions as synergistic, additive, indifferent, or antagonistic.
Phase 2: Mechanistic Studies To elucidate the mechanisms underlying observed synergistic or antagonistic interactions.Membrane permeabilization assays, studies on inhibition of cellular processes (e.g., DNA, protein synthesis).Insight into how this compound and partner antibiotics cooperate or interfere at a molecular level.
Phase 3: In Vivo Validation To confirm the efficacy and safety of promising synergistic combinations in animal models of infection.Murine infection models (e.g., sepsis, pneumonia).Data on the in vivo efficacy, and potential for reduced toxicity of combination therapies.

Rational Design of Multi-Component Research Approaches

The development of multi-component therapeutic strategies involving this compound requires a rational design approach to maximize efficacy and minimize potential adverse effects. nih.govnih.gov This involves a structured methodology that considers the physicochemical properties of the peptide and its potential partners. mdpi.com Such an approach moves beyond simple trial-and-error combinations to a more predictive and targeted strategy. researchgate.net

The principles of rational design can be applied to create multi-component systems, such as nanoformulations that co-deliver this compound and another active agent to the site of infection. europa.eu These systems can protect the peptide from degradation, improve its bioavailability, and ensure that the components are present at the target site in the optimal ratio for synergistic activity. researchgate.net For instance, encapsulating this compound in lipid-based or polymer-based nanoparticles could enhance its stability and therapeutic index. europa.eu

Key considerations for the rational design of multi-component research involving this compound are outlined below:

Design PrincipleApplication to this compound ResearchRationale
Component Selection Selection of partner molecules (e.g., antibiotics, other AMPs) based on complementary mechanisms of action.To increase the likelihood of synergistic interactions and reduce the probability of cross-resistance.
Structural Optimization Modification of the this compound sequence to enhance specific properties, such as target selectivity or stability.To improve the therapeutic potential of the peptide within a multi-component system.
Delivery System Design Development of co-formulations or nanoparticle-based delivery systems.To ensure coordinated delivery and release of all components at the site of action.
Predictive Modeling Use of computational models to predict the behavior of multi-component systems. ul.ieTo streamline the design process and prioritize the most promising combinations for experimental validation.

Exploration of Unconventional Biological Activities and Novel Research Niches for this compound

While the primary focus of research on this compound has been its antimicrobial activity, there is a growing body of evidence to suggest that AMPs from frog skin possess a range of other biological functions. nih.govimrpress.com These "unconventional" activities represent novel research niches for this compound and could significantly broaden its therapeutic potential.

For example, many AMPs have been shown to have immunomodulatory effects, meaning they can influence the host's immune response. frontiersin.org This can include the ability to attract immune cells to the site of infection, modulate inflammation, and promote wound healing. nih.gov Furthermore, some frog-derived peptides have demonstrated antiviral and anticancer activities. researchgate.net A study on the related peptides Nigrocin-OG13 and Nigrocin-OG21, in combination with a lectin, revealed anti-HIV activity, suggesting that peptides from this family may have antiviral potential. plos.org The potential for such activities in this compound is a compelling area for future investigation. Another peptide from Odorrana grahami, odorranalectin, has been identified as a small peptide lectin with potential for drug delivery and targeting. plos.org

The exploration of these novel activities could lead to the development of this compound-based therapeutics for a variety of conditions beyond bacterial infections.

Methodological Advancements and Technological Innovations Impacting this compound Research

The future of this compound research will be significantly influenced by methodological advancements and technological innovations in the field of peptide science. These advancements can accelerate the pace of discovery and development, from initial characterization to the design of optimized analogues. kbdna.com

Modern peptide synthesis techniques, including solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and hybrid approaches, allow for the efficient and high-purity production of this compound and its derivatives for research purposes. kbdna.comnumberanalytics.comtaylorfrancis.com Advances in purification and analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential for ensuring the quality and characterization of synthetic peptides. evitachem.com

Furthermore, the integration of computational tools, including artificial intelligence and machine learning, is revolutionizing peptide research. nih.gov These technologies can be used to predict the antimicrobial activity, toxicity, and other properties of novel peptide sequences, thereby guiding the rational design of more potent and selective this compound analogues. mdpi.com

Identification of Critical Knowledge Gaps and Future Research Priorities for this compound

Despite its potential, our understanding of this compound is still in its infancy, and several critical knowledge gaps need to be addressed to move the field forward. The identification of these gaps helps to define the priorities for future research.

Critical Knowledge Gaps:

Synergistic and Antagonistic Profile: There is a lack of data on how this compound interacts with other antimicrobial agents.

Unconventional Biological Activities: The potential immunomodulatory, antiviral, or anticancer activities of this compound have not been investigated.

Structure-Activity Relationships: The relationship between the specific amino acid sequence of this compound and its biological activity is not well understood.

In Vivo Efficacy and Stability: There is limited information on the performance of this compound in a complex biological environment, including its stability against proteases.

Mechanism of Action: While it is presumed to act on the cell membrane, the precise mechanism by which this compound kills microbes has not been elucidated in detail.

Future Research Priorities:

Comprehensive Interaction Studies: To systematically evaluate the synergistic and antagonistic interactions of this compound with a broad range of antibiotics.

Screening for Novel Bioactivities: To explore the immunomodulatory, antiviral, and anticancer potential of this compound.

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of this compound to identify key residues for activity and to design more potent and selective peptides.

In Vivo and Formulation Studies: To assess the efficacy of this compound in animal models and to develop formulations that improve its stability and delivery.

Mechanistic Elucidation: To use advanced microscopy and biophysical techniques to detail the molecular mechanism of action of this compound.

Addressing these knowledge gaps and pursuing these research priorities will be essential to fully realize the therapeutic promise of this compound.

Q & A

What spectroscopic and chromatographic methods are essential for confirming the molecular structure and purity of Nigrocin-OG5?

Basic Research Question
To confirm structural identity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of functional groups, infrared (IR) spectroscopy for bond vibration analysis, and high-resolution mass spectrometry (HR-MS) for molecular weight validation . For purity assessment, high-performance liquid chromatography (HPLC) with UV/Vis or mass detection is recommended, supplemented by thin-layer chromatography (TLC) for rapid screening . Ensure all characterization data includes retention times, spectral peaks, and comparative benchmarks against known standards.

How can researchers design a robust experimental protocol to evaluate the stability of this compound under varying physiological conditions?

Advanced Research Question
A stability study should incorporate accelerated degradation testing (e.g., exposure to heat, light, pH gradients) with controlled variables such as temperature (25°C–60°C), pH (1.2–7.4), and oxidative stress (H₂O₂ exposure). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and HPLC-MS to monitor degradation products. Include triplicate replicates and statistical validation (e.g., ANOVA for inter-batch variability) .

What in vitro assays are methodologically rigorous for assessing the bioactivity of this compound?

Basic Research Question
Standard assays include:

  • MTT assay for cytotoxicity (IC₅₀ determination).
  • Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) for target-specific activity.
  • Apoptosis detection via flow cytometry (Annexin V/PI staining).
    Validate results with positive controls (e.g., doxorubicin for cytotoxicity) and statistical significance testing (p < 0.05) .

What systematic strategies resolve discrepancies in reported IC₅₀ values of this compound across independent studies?

Advanced Research Question
Discrepancies may arise from assay variability (e.g., cell passage number, incubation time). Mitigate by:

  • Conducting meta-analyses with heterogeneity tests (I² statistic).
  • Standardizing protocols via SOPs (e.g., Cell Counting Kit-8 vs. MTT).
  • Applying Bland-Altman plots to assess inter-lab variability .

How can the PICOT framework structure clinical-translational research questions for this compound?

Advanced Research Question
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is adapted as:

  • Population : Cancer cell lines (e.g., MCF-7) vs. healthy controls.
  • Intervention : this compound at 1–100 μM.
  • Comparison : Standard chemotherapeutics (e.g., cisplatin).
  • Outcome : Apoptosis induction (caspase-3 activation).
  • Time : 24–72 hr exposure.
    This ensures hypothesis-driven, reproducible study designs .

What multivariate statistical models are appropriate for analyzing synergistic effects of this compound in combination therapies?

Advanced Research Question
Use factorial ANOVA to test interaction effects between this compound and adjunct compounds. For dose-response synergy, apply the Chou-Talalay method (Combination Index) or response surface methodology (RSM) to optimize ratios. Validate with confidence intervals (95%) and sensitivity analyses .

How should synthetic procedures for this compound be documented to ensure reproducibility?

Basic Research Question
Include:

  • Step-by-step reaction conditions (solvent, temperature, catalysts).
  • Purification methods (e.g., column chromatography gradients).
  • Full spectroscopic data (¹H/¹³C NMR, HR-MS) in supplementary files.
  • Batch-to-batch variability reports (RSD < 5%) .

What methodologies reconcile contradictory mechanistic hypotheses about this compound’s mode of action?

Advanced Research Question
Employ systematic reviews adhering to PRISMA guidelines to evaluate mechanistic studies. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify consensus targets. Validate via CRISPR-Cas9 knockout models or siRNA silencing of proposed targets (e.g., AKT/mTOR) .

How can researchers optimize solvent systems for this compound in solubility studies?

Basic Research Question
Use a tiered approach:

Screening : Test polar (DMSO, ethanol) and non-polar solvents (hexane).

Quantification : UV-Vis spectroscopy at λmax.

Stability : Monitor precipitation via dynamic light scattering (DLS).
Report solubility in mg/mL ± SD across triplicates .

What criteria validate the ethical rigor of in vivo studies involving this compound?

Advanced Research Question
Adhere to ARRIVE 2.0 guidelines:

  • Justify sample sizes (power analysis).
  • Define humane endpoints (e.g., tumor volume limits).
  • Include randomization and blinding in efficacy trials.
    Submit protocols to institutional IACUC for approval, citing NIH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.